molecular formula C15H18O3 B12694290 2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- CAS No. 111052-75-6

2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy-

Cat. No.: B12694290
CAS No.: 111052-75-6
M. Wt: 246.30 g/mol
InChI Key: GZVCWPLTHMCINQ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the starting materials would include a suitably substituted phenol and a β-ketoester with the desired butyl and dimethyl groups. The reaction is usually carried out under acidic conditions, such as using sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the formation of the benzopyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies.

    Biology: Investigated for its potential as an antioxidant, antimicrobial, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxy group allows it to form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant activity. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of butyl, dimethyl, and hydroxy groups in 2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- imparts distinct chemical properties and biological activities. These modifications enhance its potential as a versatile compound in various fields, from medicinal chemistry to industrial applications .

Properties

CAS No.

111052-75-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3-butyl-6-hydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C15H18O3/c1-4-5-6-11-10(3)12-8-13(16)9(2)7-14(12)18-15(11)17/h7-8,16H,4-6H2,1-3H3

InChI Key

GZVCWPLTHMCINQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C=C(C(=C2)O)C)OC1=O)C

Origin of Product

United States

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